2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1'-indane]-5-one
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Overview
Description
2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbenzaldehyde with an indane derivative, followed by cyclization and spiro formation under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are often used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone
- 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-
Uniqueness
2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H20N2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3'-[(4-phenylphenyl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C24H20N2O2/c27-22-24(15-14-20-8-4-5-9-21(20)24)25-23(28)26(22)16-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,25,28) |
InChI Key |
OTTXUNPWZSOILY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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